N-(2-methylpropyl)-9H-xanthene-9-carboxamide

Catalog No.
S5868943
CAS No.
M.F
C18H19NO2
M. Wt
281.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methylpropyl)-9H-xanthene-9-carboxamide

Product Name

N-(2-methylpropyl)-9H-xanthene-9-carboxamide

IUPAC Name

N-(2-methylpropyl)-9H-xanthene-9-carboxamide

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C18H19NO2/c1-12(2)11-19-18(20)17-13-7-3-5-9-15(13)21-16-10-6-4-8-14(16)17/h3-10,12,17H,11H2,1-2H3,(H,19,20)

InChI Key

UPNYIVQEEFNCIR-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13

Canonical SMILES

CC(C)CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13

The exact mass of the compound N-isobutyl-9H-xanthene-9-carboxamide is 281.141578849 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2-methylpropyl)-9H-xanthene-9-carboxamide is a chemical compound with the molecular formula C18H19NO2C_{18}H_{19}NO_2 and a molecular weight of approximately 281.3 g/mol. This compound features a xanthene core, which is a bicyclic structure composed of a phenyl group fused to a benzopyran. The presence of the 2-methylpropyl group and the carboxamide functional group enhances its solubility and biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science.

  • Oxidation: This compound may be oxidized to form sulfoxides or sulfones, utilizing common oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can convert the xanthene structure or the amide group into more reduced forms, often using lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or within the xanthene core under basic conditions.

N-(2-methylpropyl)-9H-xanthene-9-carboxamide exhibits significant biological activity. Research indicates that compounds with xanthene structures often possess antimicrobial, anti-inflammatory, and anticancer properties. The specific biological mechanisms may involve interactions with enzymes or receptors that modulate various cellular pathways. For instance, studies have shown that similar compounds can inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic applications in treating diseases such as cancer and infections .

The synthesis of N-(2-methylpropyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions:

  • Formation of the Amide Bond: The reaction begins with the coupling of 2-methylpropyl amine with 9H-xanthene-9-carboxylic acid. This step may require coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
  • Purification: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity.

N-(2-methylpropyl)-9H-xanthene-9-carboxamide has potential applications in various fields:

  • Medicinal Chemistry: It is explored for its therapeutic potential against various diseases due to its biological activity.
  • Materials Science: The compound's aromatic structure makes it suitable for use in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices.
  • Chemical Biology: It serves as a probe for studying biological interactions and pathways involving proteins and nucleic acids.

Interaction studies of N-(2-methylpropyl)-9H-xanthene-9-carboxamide focus on its binding affinity to biological targets such as enzymes and receptors. These studies typically employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding interactions. The unique structure of this compound allows it to interact selectively with specific targets, potentially leading to the modulation of their activity .

Several compounds share structural similarities with N-(2-methylpropyl)-9H-xanthene-9-carboxamide. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
N-(4-isopropylphenyl)-9H-xanthene-9-carboxamideContains xanthene coreDifferent substituent on the amide nitrogen
N-(3-furanyl)-9H-xanthene-9-carboxamideXanthene core with furan ringPotential for different reactivity due to furan
N-{4-[4-methylphenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamideContains sulfonamide groupExhibits unique antibacterial properties

N-(2-methylpropyl)-9H-xanthene-9-carboxamide stands out due to its specific side chain configuration and potential applications in both medicinal chemistry and materials science. Its unique structural features contribute to distinct biological activities and reactivity patterns compared to other similar compounds .

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

281.141578849 g/mol

Monoisotopic Mass

281.141578849 g/mol

Heavy Atom Count

21

Dates

Last modified: 04-15-2024

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